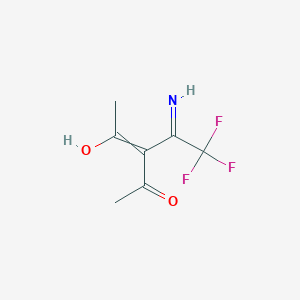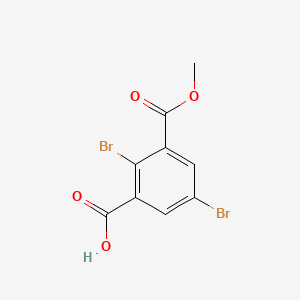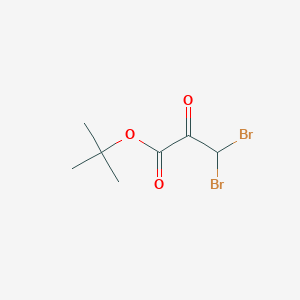
tert-Butyl 3,3-dibromo-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C7H10Br2O3 and a molecular weight of 301.96 g/mol . This compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of tert-butyl 2-oxopropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3,3-dibromo-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of tert-butyl 3-azido-2-oxopropanoate or tert-butyl 3-thiocyanato-2-oxopropanoate.
Reduction: Formation of tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination: Formation of alkenes such as tert-butyl acrylate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-bromo-2-oxopropanoate: Similar structure but with only one bromine atom.
tert-Butyl 2-oxopropanoate: Lacks bromine atoms, making it less reactive in substitution reactions.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a dibromo-oxopropanoate group.
Uniqueness
tert-Butyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds .
Eigenschaften
Molekularformel |
C7H10Br2O3 |
|---|---|
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
tert-butyl 3,3-dibromo-2-oxopropanoate |
InChI |
InChI=1S/C7H10Br2O3/c1-7(2,3)12-6(11)4(10)5(8)9/h5H,1-3H3 |
InChI-Schlüssel |
MJDUJLFEYBFRNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


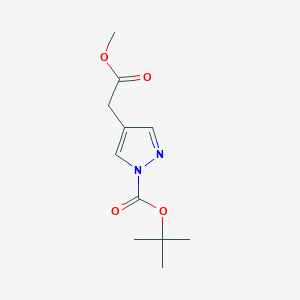
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)




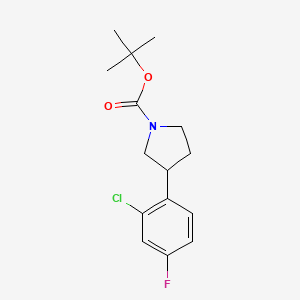

![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
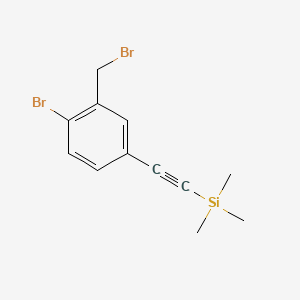

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
